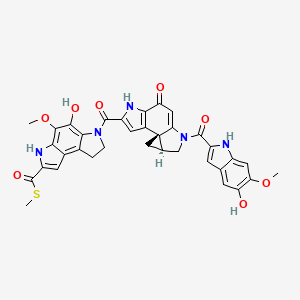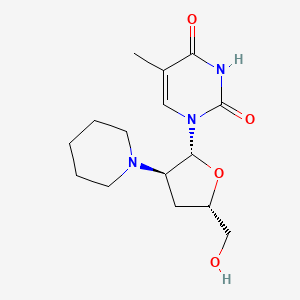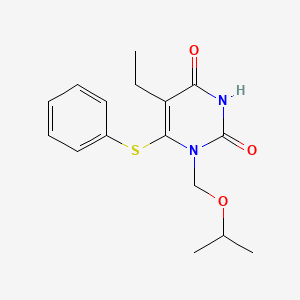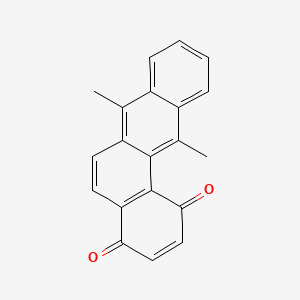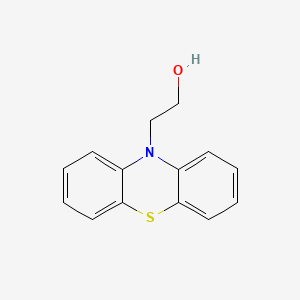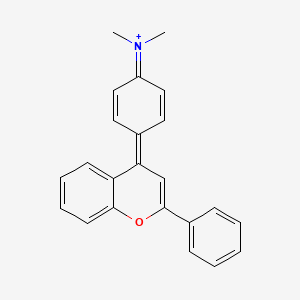![molecular formula C34H48N2O17S2 B12787230 3-[6-(Acetyloxymethyl)-3-hydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylbutanoyloxy)ethyl]oxan-2-yl]oxy-5-(5-methyl-2-sulfanylidene-1,3-thiazolidine-4-carbonyl)oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid CAS No. 118625-41-5](/img/structure/B12787230.png)
3-[6-(Acetyloxymethyl)-3-hydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylbutanoyloxy)ethyl]oxan-2-yl]oxy-5-(5-methyl-2-sulfanylidene-1,3-thiazolidine-4-carbonyl)oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[6-(Acetyloxymethyl)-3-hydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylbutanoyloxy)ethyl]oxan-2-yl]oxy-5-(5-methyl-2-sulfanylidene-1,3-thiazolidine-4-carbonyl)oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid” is a highly complex organic molecule. Compounds of this nature often exhibit a variety of functional groups and stereochemistry, making them of significant interest in fields such as medicinal chemistry, organic synthesis, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and stereochemistry. Common synthetic routes may include:
Stepwise Functional Group Introduction: Sequential addition of functional groups using reagents like Grignard reagents, organolithium compounds, and protecting groups.
Cyclization Reactions: Formation of ring structures through cyclization reactions, often using catalysts or specific reaction conditions.
Oxidation and Reduction: Use of oxidizing agents (e.g., PCC, KMnO4) and reducing agents (e.g., LiAlH4, NaBH4) to achieve the desired oxidation states.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch Processing: Stepwise synthesis in batch reactors, allowing for precise control over reaction conditions.
Flow Chemistry: Continuous flow processes to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
The compound may undergo various types of reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.
Substitution: Replacement of functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, CrO3
Reducing Agents: LiAlH4, NaBH4
Catalysts: Pd/C, PtO2
Major Products
The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction of carbonyl groups may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of other complex organic molecules.
Study of Reaction Mechanisms: Provides insights into reaction pathways and mechanisms.
Biology
Biological Activity: Potential use as a bioactive compound in drug discovery and development.
Enzyme Inhibition: Study of its effects on specific enzymes and biological pathways.
Medicine
Pharmaceutical Development: Exploration of its potential as a therapeutic agent for various diseases.
Drug Delivery: Investigation of its use in targeted drug delivery systems.
Industry
Materials Science: Application in the development of new materials with specific properties.
Catalysis: Use as a catalyst or catalyst precursor in industrial processes.
Mecanismo De Acción
The mechanism of action of such a compound would involve its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate binding and catalysis.
Receptor Modulation: Interaction with cell surface receptors, altering signal transduction pathways.
DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[6-(Hydroxymethyl)-3-hydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylbutanoyloxy)ethyl]oxan-2-yl]oxy-5-(5-methyl-2-sulfanylidene-1,3-thiazolidine-4-carbonyl)oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid
- 3-[6-(Methoxymethyl)-3-hydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylbutanoyloxy)ethyl]oxan-2-yl]oxy-5-(5-methyl-2-sulfanylidene-1,3-thiazolidine-4-carbonyl)oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid
Uniqueness
The uniqueness of the compound lies in its specific functional groups and stereochemistry, which may confer unique biological activity, reactivity, and physical properties compared to similar compounds.
Propiedades
Número CAS |
118625-41-5 |
|---|---|
Fórmula molecular |
C34H48N2O17S2 |
Peso molecular |
820.9 g/mol |
Nombre IUPAC |
3-[6-(acetyloxymethyl)-3-hydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylbutanoyloxy)ethyl]oxan-2-yl]oxy-5-(5-methyl-2-sulfanylidene-1,3-thiazolidine-4-carbonyl)oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C34H48N2O17S2/c1-8-12(2)30(43)50-15(5)34(46)14(4)49-20(9-19(34)47-7)52-26-24(39)28(33(45)10-17(38)22(35)21(27(33)40)29(41)42)51-18(11-48-16(6)37)25(26)53-31(44)23-13(3)55-32(54)36-23/h12-15,18-20,23-26,28,35,39-40,45-46H,8-11H2,1-7H3,(H,36,54)(H,41,42) |
Clave InChI |
NDTVBSYQVXVGSK-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(=O)OC(C)C1(C(OC(CC1OC)OC2C(C(OC(C2OC(=O)C3C(SC(=S)N3)C)COC(=O)C)C4(CC(=O)C(=N)C(=C4O)C(=O)O)O)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


